molecular formula C26H43NO6 B12425025 3|A-Glycocholic Acid-d5

3|A-Glycocholic Acid-d5

Cat. No.: B12425025
M. Wt: 470.7 g/mol
InChI Key: RFDAIACWWDREDC-NEESFDPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of diABZI (compound 3) involves the following steps:

    Starting Materials: The synthesis begins with the preparation of amidobenzimidazole derivatives.

    Reaction Conditions: The amidobenzimidazole derivatives are linked to create a single optimized dimeric ligand.

    Industrial Production: The industrial production of diABZI (compound 3) requires stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

diABZI (compound 3) undergoes several types of chemical reactions:

Scientific Research Applications

diABZI (compound 3) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diABZI (compound 3) involves the activation of the STING pathway. The compound binds to the STING protein, inducing a conformational change that leads to the activation of downstream signaling pathways. This activation results in the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response . The molecular targets and pathways involved include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs) .

Properties

Molecular Formula

C26H43NO6

Molecular Weight

470.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16+,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D

InChI Key

RFDAIACWWDREDC-NEESFDPTSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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